2-(1H-Indol-5-yl)ethanamine

Übersicht

Beschreibung

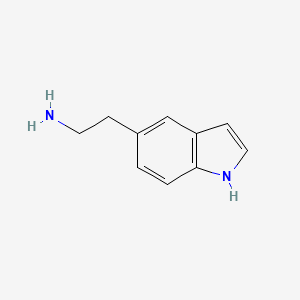

2-(1H-Indol-5-yl)ethanamine, also known as tryptamine, is an organic compound that belongs to the class of indole derivatives. It is a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. The compound is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-5-yl)ethanamine can be achieved through several methods. One common approach involves the decarboxylation of tryptophan. This process typically requires heating tryptophan in the presence of a decarboxylation catalyst, such as pyridoxal phosphate, under controlled conditions.

Another method involves the reduction of indole-3-acetaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of tryptophan-producing microorganisms. These microorganisms are genetically engineered to overproduce tryptophan, which is then converted to this compound through enzymatic decarboxylation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Indol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.

Reduction: Reduction of the compound can yield indole-3-ethanol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Indole-3-ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Tryptamine and its derivatives have been studied for their potential anticancer properties. Research has shown that certain indole-based compounds exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that indole derivatives could inhibit the growth of A549 lung adenocarcinoma cells, with several compounds showing high activity levels (IC50 values ranging from 1 to 10 µM) against these cells .

1.2 Antimicrobial Properties

The antimicrobial efficacy of tryptamine derivatives has also been explored. A library of bisindole analogues was synthesized and tested against Leishmania infantum, with some compounds showing IC50 values below 10 µM. Notably, one compound exhibited a selectivity index comparable to miltefosine, a standard treatment for leishmaniasis, indicating its potential as a new therapeutic agent .

1.3 Neuropharmacology

Tryptamine is known to interact with various neurotransmitter systems in the brain. It acts as a precursor for serotonin and has been associated with mood regulation and cognitive functions. Furthermore, derivatives of tryptamine have been investigated for their psychoactive effects and potential use in treating psychiatric disorders .

Organic Synthesis Applications

2.1 Synthesis of Indole Derivatives

Tryptamine serves as a crucial intermediate in the synthesis of various indole derivatives, which are valuable in medicinal chemistry. The compound can undergo multiple reactions to produce disubstituted indoles that possess useful pharmacological properties .

| Reaction Type | Product | Yield (%) | Notes |

|---|---|---|---|

| Tscherniac-Einhorn reaction | (2,3-Dihydro-1H-indol-5-ylmethyl)amine | 85 | Useful for synthesizing functional derivatives |

| Multi-component reactions | Tetra-arylimidazoles | 80-93 | High yields observed under reflux conditions |

Material Science Applications

3.1 Cosmetic Formulations

Recent studies have explored the incorporation of tryptamine derivatives in cosmetic formulations due to their skin-beneficial properties. These formulations are designed to enhance skin hydration and provide anti-inflammatory effects, making them suitable for various dermatological applications .

Case Studies

4.1 Study on Antileishmanial Activity

A specific study focused on the efficacy of new hydrophilic bisindole derivatives derived from tryptamine against Leishmania infantum. The research involved both in vitro and in vivo testing, demonstrating that certain derivatives not only showed low cytotoxicity but also high selectivity against the parasite compared to traditional treatments .

4.2 Neuropharmacological Investigation

Another case study examined the effects of tryptamine on monoamine oxidase (MAO) inhibition, revealing that it acts as a reversible inhibitor of MAO-A with significant implications for treating depression and anxiety disorders . This finding highlights the compound's potential role in developing new antidepressant therapies.

Wirkmechanismus

2-(1H-Indol-5-yl)ethanamine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The compound is taken up by serotonergic neurons, where it is converted to serotonin through enzymatic decarboxylation. This increase in serotonin levels can influence various physiological processes and behaviors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Serotonin (5-hydroxytryptamine): A neurotransmitter derived from 2-(1H-Indol-5-yl)ethanamine.

Melatonin (N-acetyl-5-methoxytryptamine): A hormone involved in regulating sleep-wake cycles, also derived from this compound.

Tryptophan: An essential amino acid and precursor to this compound.

Uniqueness

This compound is unique due to its role as a precursor to several important biomolecules, including serotonin and melatonin. Its ability to influence neurotransmission and physiological processes makes it a compound of significant interest in both scientific research and therapeutic applications.

Biologische Aktivität

2-(1H-Indol-5-yl)ethanamine, also known as 5-Indolylamine, is an organic compound with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antiproliferative, and antimalarial properties. This article explores these activities in detail, supported by relevant studies and data.

Chemical Structure and Properties

The structure of this compound features an indole ring attached to an ethanamine group. This unique configuration contributes to its biological activity and potential therapeutic applications.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 147591-52-4 |

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

2. Antiproliferative Effects

Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

3. Antimalarial Properties

In vitro assays have demonstrated that this compound has activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests a potential role in developing new antimalarial drugs.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body:

- Serotonin Receptors : The compound's structural similarity to tryptamine allows it to interact with serotonin receptors, influencing mood and cognition.

- Trace Amine-Associated Receptors (TAARs) : These interactions may modulate neurotransmitter release and affect neurological functions.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

-

In Vitro Study on Anti-inflammatory Effects :

- Researchers treated human macrophages with varying concentrations of the compound.

- Results showed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production.

-

Antiproliferative Activity Against Cancer Cells :

- A study evaluated the effects on breast cancer cell lines (MCF-7).

- The compound inhibited cell proliferation by inducing apoptosis at concentrations above 10 µM.

-

Antimalarial Activity :

- An assay against P. falciparum revealed IC50 values indicating effective inhibition at micromolar concentrations.

- Further investigations into its mechanism suggested interference with the parasite's metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tryptamine | Aminoalkylindole | Neurotransmitter role; affects serotonin levels |

| 5-Hydroxytryptamine (Serotonin) | Indole derivative | Potent serotonin receptor agonist |

| 1-(1H-Indol-3-yl)ethanamine | Indole derivative | Exhibits antibacterial properties |

The specific positioning of the amino group in this compound may influence its binding affinity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

2-(1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWOQWOFUSKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589401 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-60-7 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.